![molecular formula C22H16N4O3S B2727347 3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226430-91-6](/img/no-structure.png)

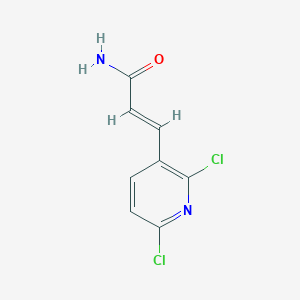

3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

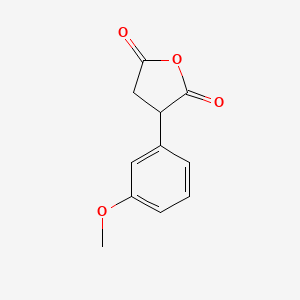

The compound is a complex organic molecule that includes several heterocyclic structures such as thieno[3,2-d]pyrimidine and 1,2,4-oxadiazole. These structures are often found in various pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H-, 13C-NMR, IR spectroscopy, and mass-spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present.Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their antioxidant activity. For instance, a study focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, showcasing significant radical scavenging activities, highlighting the importance of electron-donating and withdrawing substituents on the thienopyrimidine ring in enhancing antioxidant activity (Y Kotaiah et al., 2012).

Biological Activities

The structural motif similar to the one described has been extensively studied for its biological activities. Research on thieno[2,3-d]pyrimidine derivatives reveals a broad spectrum of biological activities, including antimicrobial and antiprotozoal effects. For example, derivatives have demonstrated antimicrobial activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating the potential for developing new antimicrobial agents (S. Vlasov et al., 2015).

Structural and Electronic Analysis

Studies have also focused on the structural and electronic properties of thieno[2,3-d]pyrimidine derivatives. Investigations into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives through both experimental and theoretical (DFT/TDDFT) analyses have provided insights into their promising applications in medicine and nonlinear optics (NLO) fields. Such studies underline the versatility of these compounds in various scientific applications, highlighting their considerable NLO character and potential for optoelectronic applications (A. Hussain et al., 2020).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl and phenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "m-tolyl hydrazine", "acetic anhydride", "sulfuric acid", "sodium nitrite", "phenylboronic acid", "palladium acetate", "triethylamine", "3-bromo-1-chloropropane", "sodium hydroxide", "methyl iodide", "potassium carbonate", "N,N-dimethylformamide", "3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Synthesis of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid.", "Conversion of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate to 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid by treating with sodium nitrite and hydrochloric acid.", "Preparation of 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester by reacting with phenylboronic acid and palladium acetate in the presence of triethylamine.", "Synthesis of 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea by reacting 3-bromo-1-chloropropane with m-tolyl hydrazine followed by reaction with 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester in the presence of sodium hydroxide.", "Preparation of 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea methyl ester by reacting with methyl iodide and potassium carbonate in the presence of N,N-dimethylformamide.", "Synthesis of 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thiourea methyl ester by reacting 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea methyl ester with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid.", "Preparation of 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thiourea methyl ester with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid." ] } | |

CAS-Nummer |

1226430-91-6 |

Molekularformel |

C22H16N4O3S |

Molekulargewicht |

416.46 |

IUPAC-Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16N4O3S/c1-14-6-5-7-15(12-14)20-23-18(29-24-20)13-25-17-10-11-30-19(17)21(27)26(22(25)28)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |

InChI-Schlüssel |

PKZHLEBWZQLWJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)

![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)

![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)

![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)